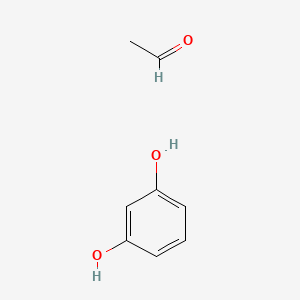

Acetaldehyde; benzene-1,3-diol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of acetaldehyde, polymer with 1,3-benzenediol, involves the polymerization of acetaldehyde with resorcinol. The reaction typically occurs under acidic conditions, which facilitate the formation of the polymer. The reaction can be represented as follows:

n CH3CHO+n C6H4(OH)2→(CH3CHO−C6H4(OH)2)n

Industrial Production Methods

In industrial settings, the production of this polymer involves the use of catalysts to speed up the reaction and achieve higher yields. The reaction is carried out in large reactors where temperature and pH are carefully controlled to ensure the optimal formation of the polymer .

Análisis De Reacciones Químicas

Types of Reactions

Acetaldehyde; benzene-1,3-diol, can undergo various chemical reactions, including:

Oxidation: The polymer can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.

Substitution: Substitution reactions can introduce new functional groups into the polymer, altering its characteristics.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents can be used for substitution reactions, including halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Acetaldehyde; benzene-1,3-diol is primarily utilized in organic synthesis due to its reactive hydroxyl groups. It serves as a precursor for synthesizing various compounds including:

- Dyes and Pigments : Resorcinol is used in the production of dyes due to its ability to form complexes with metal ions.

- Pharmaceuticals : It acts as an intermediate in the synthesis of several pharmaceutical agents, particularly those targeting skin conditions and infections.

Table 1: Chemical Synthesis Applications

| Application | Description |

|---|---|

| Dyes and Pigments | Used in the synthesis of azo dyes and metal complex dyes. |

| Pharmaceuticals | Intermediate for drugs like resorcinol derivatives used in dermatology. |

| Adhesives | Employed in producing adhesives for composite materials. |

Material Science

In materials science, this compound is valued for its properties that enhance material performance:

- Composite Materials : It is used as a bonding agent in the synthesis of composite materials due to its adhesive properties.

- Thermal Stabilizers : The compound can act as a thermal stabilizer in certain polymer formulations.

Case Study: Composite Materials

A study demonstrated the efficacy of resorcinol-based adhesives in wood bonding applications. The research indicated that resorcinol adhesives provided superior strength and moisture resistance compared to conventional adhesives, making them ideal for outdoor applications .

Environmental Applications

Resorcinol has been investigated for its role in environmental remediation:

- Adsorbent Materials : Due to its chemical structure, it can be modified to create adsorbents for removing pollutants from water.

Case Study: Water Treatment

Research showed that modified resorcinol could effectively adsorb heavy metals from contaminated water sources. The study highlighted the compound's potential in developing low-cost water purification systems .

Cosmetics and Personal Care

In the cosmetic industry, this compound is used for its antioxidant properties:

- Skin Care Products : It is included in formulations aimed at treating acne and other skin conditions due to its antibacterial properties.

Table 2: Cosmetic Applications

| Product Type | Functionality |

|---|---|

| Skin Care | Antibacterial and antioxidant properties. |

| Hair Care | Used in formulations to promote scalp health. |

Regulatory Considerations

The use of this compound is subject to regulatory scrutiny due to safety concerns associated with phenolic compounds:

Mecanismo De Acción

The mechanism by which acetaldehyde, polymer with 1,3-benzenediol, exerts its effects involves the formation of strong covalent bonds between the polymer chains and the substrates it adheres to. This results in a robust adhesive property that is highly valued in industrial applications. The molecular targets and pathways involved include the interaction of the polymer with the functional groups on the substrate surfaces .

Comparación Con Compuestos Similares

Similar Compounds

Polyformaldehyde: Another polymer formed from aldehydes, known for its use in engineering plastics.

Polyvinyl alcohol: Formed from the polymerization of vinyl alcohol, used in various industrial applications.

Uniqueness

Acetaldehyde; benzene-1,3-diol, is unique due to its specific adhesive properties and its ability to form strong covalent bonds with a variety of substrates. This makes it particularly useful in the rubber industry, where strong adhesion is crucial .

Actividad Biológica

Acetaldehyde; benzene-1,3-diol, a compound with the chemical formula C₈H₁₀O₃, is of significant interest due to its biological activity and potential health implications. This article explores its biological properties, mechanisms of action, and associated case studies.

- Molecular Weight : 150.16 g/mol

- Structure : Comprises an acetaldehyde group attached to a benzene ring substituted at the 1 and 3 positions with hydroxyl groups (resorcinol).

Biological Activity

1. Toxicological Profile

Acetaldehyde is known for its acute and chronic toxicity. It primarily affects the respiratory system and can cause irritation in the eyes and skin at low concentrations (25 to 200 ppm). Higher concentrations (≥300 ppm) can lead to bronchoconstriction, particularly in asthmatic individuals. Inhalation studies have shown that acetaldehyde can lead to significant reductions in forced expiratory volume (FEV1) in sensitive populations, such as those with genetic predispositions affecting aldehyde dehydrogenase activity .

2. Mechanisms of Action

Acetaldehyde interacts with biological macromolecules, leading to:

- DNA Damage : It is a weak clastogen that induces sister chromatid exchanges and forms DNA-protein cross-links, which can result in mutagenesis .

- Lipid Peroxidation : This process can generate reactive oxygen species (ROS), contributing to cellular damage and inflammation .

- Histamine Release : Acetaldehyde exposure can activate mast cells, leading to allergic reactions and exacerbation of asthma symptoms .

Case Studies

Case Study 1: Asthma Exacerbation

A notable case involved a patient with severe bronchial asthma who experienced an acute attack after consuming food containing alcohol. Genetic testing revealed homozygosity for the ALDH-2 mutant genotype, which impairs acetaldehyde metabolism. Inhalation tests showed a significant drop in FEV1 upon exposure to acetaldehyde vapors .

Case Study 2: Occupational Exposure

A study on workers exposed to acetaldehyde in industrial settings reported increased respiratory symptoms and a higher prevalence of asthma-like symptoms compared to unexposed workers. The study emphasized the need for monitoring and controlling acetaldehyde levels in occupational environments .

Research Findings

Recent studies have focused on the pharmacological potential of benzene-1,3-diol derivatives:

- Antioxidant Activity : Benzene-1,3-diol exhibits significant antioxidant properties, which may counteract some of the oxidative stress induced by acetaldehyde exposure.

- Potential Therapeutic Uses : Research suggests that derivatives of benzene-1,3-diol could be utilized in developing treatments for oxidative stress-related diseases due to their ability to scavenge free radicals .

Data Table: Summary of Biological Effects

| Effect | Concentration Threshold | Mechanism |

|---|---|---|

| Eye Irritation | 25 - 200 ppm | Direct irritant effect |

| Bronchoconstriction | ≥300 ppm | Histamine release from mast cells |

| DNA Damage | Varies | Clastogenic activity |

| Lipid Peroxidation | High concentrations | ROS generation |

Propiedades

IUPAC Name |

acetaldehyde;benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2.C2H4O/c7-5-2-1-3-6(8)4-5;1-2-3/h1-4,7-8H;2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOYDWTWEHXGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=O.C1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28410-56-2 | |

| Record name | Acetaldehyde, polymer with 1,3-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28410-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30951076 | |

| Record name | Acetaldehyde--benzene-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28410-56-2 | |

| Record name | Acetaldehyde, polymer with 1,3-benzenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetaldehyde--benzene-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetaldehyde, polymer with 1,3-benzenediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.